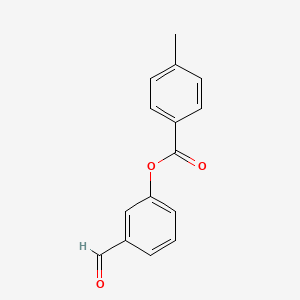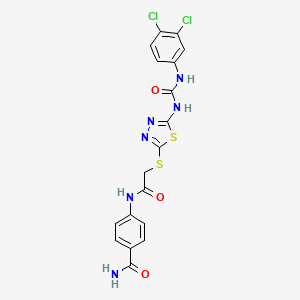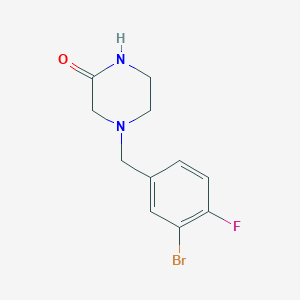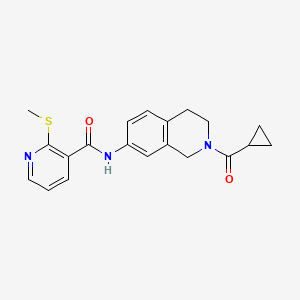
1-(4-(3-Methoxypyrrolidin-1-yl)benzoyl)-4-phenylpiperidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a pyrrolidine ring, a benzoyl group, a phenyl group, and a carbonitrile group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple rings (pyrrolidine and phenyl) and functional groups (benzoyl and carbonitrile) suggests a highly structured molecule. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carbonitrile group might make it a good nucleophile, while the benzoyl group could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a carbonitrile group could increase its polarity, while the aromatic phenyl group might contribute to its stability .Applications De Recherche Scientifique
Synthetic Chemistry Applications
Novel Synthetic Routes : Research demonstrates innovative synthetic routes for creating phenyl-substituted pyridines and related structures, which are foundational for developing various chemical compounds including those similar to the queried chemical. The work by Tyndall, Nakib, and Meegan (1988) on synthesizing [1]benzopyrano[4,3-b]pyridines and other related compounds via reactions involving malononitrile showcases the synthetic versatility and potential applications in creating complex organic molecules (Tyndall, Nakib, & Meegan, 1988).
Materials Science and Photophysics
Photoluminescent Materials : Loewe and Weder (2002) synthesized 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, demonstrating high photoluminescence. This research indicates the potential of similar structures in the development of materials for optical applications, highlighting the importance of structural modifications to achieve desired photophysical properties (Loewe & Weder, 2002).
Pharmacology and Biomedical Research
Antimicrobial Activities : The synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives, as investigated by Bogdanowicz et al. (2013), reveal the potential biomedical applications of compounds with similar structures. These derivatives showed significant antimicrobial activity, suggesting the relevance of the core structure for developing new antimicrobial agents (Bogdanowicz et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-29-22-11-14-27(17-22)21-9-7-19(8-10-21)23(28)26-15-12-24(18-25,13-16-26)20-5-3-2-4-6-20/h2-10,22H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXLQPKISBPJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2855490.png)
![2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hcl](/img/structure/B2855492.png)
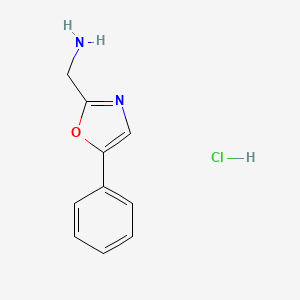
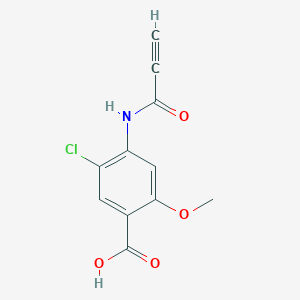
![N-(2,4-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2855498.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzenesulfonamide](/img/structure/B2855499.png)
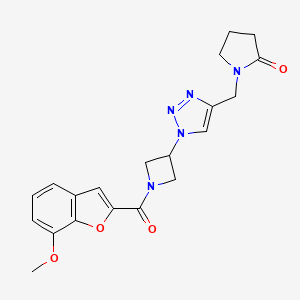
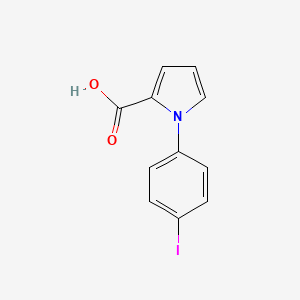

![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2855507.png)
